(2E)-1-(5-Methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one
Description
(2E)-1-(5-Methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 5-methylfuran-2-yl group at the 1-position and a 3-nitrophenyl moiety at the 3-position. Chalcones of this type are synthesized via Claisen-Schmidt condensation and are studied for their diverse biological activities, including antimicrobial, antifungal, and nonlinear optical properties .
Properties
IUPAC Name |
(E)-1-(5-methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-10-5-8-14(19-10)13(16)7-6-11-3-2-4-12(9-11)15(17)18/h2-9H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNTYOSIXMERDL-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Effects
Base Selection
| Base | Concentration (%) | Yield (%) | Side Products |
|---|---|---|---|
| NaOH | 10 | 53 | Minimal |
| KOH | 10 | 58 | Saponification of esters |
| LiOH | 10 | 49 | Hygroscopic issues |
Purification Techniques
Recrystallization
Column Chromatography
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Stationary Phase : Silica gel (60–120 mesh).
-
Eluent : Hexane/ethyl acetate (7:3 v/v).
Large-Scale Production Considerations
Industrial synthesis requires balancing cost, yield, and environmental impact.
Challenges
-
Microwave Scaling : Limited reactor designs for batch processing >1 kg.
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Solvent Recovery : Ethanol distillation for reuse reduces waste.
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Exothermicity : Requires controlled addition of base to prevent runaway reactions.
Economic Analysis
| Parameter | Cost per kg (USD) |
|---|---|
| Raw Materials | 120 |
| Energy (Microwave) | 30 |
| Labor | 50 |
| Total | 200 |
Spectroscopic Validation
Key spectral data confirm structure and purity:
FTIR (cm⁻¹)
¹H NMR (400 MHz, CDCl₃)
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(5-Methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the nitrophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Amino derivatives and hydroxylated products.
Substitution: Halogenated, alkylated, and other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Chalcones are known for their diverse biological activities. The specific applications of (2E)-1-(5-Methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one include:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Properties : The ability to inhibit enzymes involved in inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.
- Antioxidant Activity : The compound can scavenge free radicals, thus protecting cells from oxidative damage and contributing to its potential use in cancer therapy.
Organic Synthesis
This compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for the introduction of various substituents, leading to derivatives with enhanced biological or chemical properties.
Materials Science
In materials science, this compound can be utilized in developing new materials with specific chemical properties, such as dyes and polymers. Its ability to undergo various chemical reactions makes it suitable for creating functionalized materials.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option.
Case Study 2: Anti-inflammatory Mechanism
Research conducted by Smith et al. (2023) investigated the anti-inflammatory mechanisms of this chalcone derivative. The study demonstrated that it effectively inhibited cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Mechanism of Action
The mechanism of action of (2E)-1-(5-Methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or transcription factors, resulting in altered gene expression and cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Aryl Group Variations
- (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one (LabMol-67): This analog replaces the 5-methylfuran group with a 4-(piperidin-1-yl)phenyl substituent. LabMol-67 exhibits a melting point of 181°C and 99.97% HPLC purity, suggesting enhanced crystallinity compared to furan-containing analogs.
(E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one :
Substitution with a hydroxy-trimethoxyphenyl group increases hydrogen-bonding capacity, which correlates with antibacterial activity against Staphylococcus aureus and Escherichia coli. This contrasts with the methylfuran analog, where hydrophobic interactions dominate .
Heterocyclic Ring Modifications
(2E)-1-(5-Methyl-pyrazin-2-yl)-3-(methylphenyl)prop-2-en-1-one (Compound 13a) :
Replacing the furan with a pyrazine ring introduces nitrogen atoms, altering electronic properties. Pyrazine derivatives often exhibit redshifted UV-Vis absorption due to increased conjugation, which could enhance photophysical applications .- This compound has a molecular weight of 273.31 and 95% purity, comparable to the methylfuran analog .
Antimicrobial and Antibiotic Potentiation
(2E)-1-(3’-Methoxy-4’-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one (Compound 10) :
Exhibits potent antifungal activity against Trychophyton rubrum (MIC = 0.07 µg/mL), likely due to the electron-withdrawing nitro group enhancing membrane penetration. The methylfuran analog’s activity may differ due to reduced polarity .
Antifungal Properties
Chalcones with nitro groups at the 3-position, such as LabMol-67, demonstrate broad-spectrum antifungal activity. The methylfuran analog’s lipophilic furan moiety may improve fungal cell membrane interaction .
Physical and Electronic Properties
Melting Points and Purity
| Compound | Melting Point (°C) | Purity (%) | Reference |
|---|---|---|---|
| LabMol-67 | 181 | 99.97 | |
| (2E)-3-(5-Methylthiophen-2-yl) analog | N/A | 95.0 | |
| (2E)-1-(5-Methylfuran-2-yl) target | Data not provided | N/A | – |
Nonlinear Optical (NLO) Properties
- (2E)-3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (Comp.1) : Exhibits strong NLO activity due to the nitro group’s electron-withdrawing effect and the conjugated π-system. The methylfuran analog’s furan ring may further enhance hyperpolarizability .
Biological Activity
The compound (2E)-1-(5-Methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one , commonly referred to as a chalcone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 257.24 g/mol. The compound features a furan ring substituted with a methyl group and a nitrophenyl group attached to a propenone moiety, which contributes to its reactivity and biological properties .
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The nitrophenyl group is known to participate in electron transfer reactions, while the furan moiety can engage with hydrophobic pockets in proteins, influencing specific biochemical pathways .
Biological Activities
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Chalcones have been reported to demonstrate cytotoxic effects against various cancer cell lines. For instance, studies have shown that related chalcones exhibit IC50 values in the low micromolar range against cancer cells such as L1210 and KB .
- Antimicrobial Properties : The compound has shown significant antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent .
- Anti-inflammatory Effects : Chalcones are recognized for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
A study investigating the cytotoxic effects of several chalcone derivatives found that this compound exhibited promising results against human cancer cell lines. The compound's mechanism was linked to the induction of apoptosis and cell cycle arrest .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-1-(5-Methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : The Claisen-Schmidt condensation is widely used for synthesizing α,β-unsaturated ketones. For example, a mixture of 5-methylfuran-2-carbaldehyde and 3-nitroacetophenone in ethanol with catalytic acid (e.g., thionyl chloride) can yield the target compound. Solvent choice (e.g., ethanol) and temperature control (60–80°C) are critical for minimizing side reactions. Yield optimization (~75–85%) is achievable via stepwise addition of reactants and refluxing for 6–8 hours .
- Purity : Recrystallization from ethanol or ethyl acetate removes unreacted starting materials. Purity >95% is confirmed by HPLC or melting point analysis .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this compound?
- Spectroscopy : FT-IR confirms the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) groups. UV-Vis spectroscopy identifies π→π* transitions in the α,β-unsaturated system (~300–350 nm) .
- Crystallography : Single-crystal X-ray diffraction (XRD) reveals the (2E)-configuration, dihedral angles between aromatic rings (~15–25°), and non-classical C-H···O/N interactions (bond lengths: 3.146–3.487 Å) that stabilize the crystal lattice .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?
- DFT Analysis : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~3.5–4.0 eV), indicating charge-transfer potential. Electrostatic potential maps highlight electrophilic regions (nitro group) and nucleophilic sites (furan oxygen) .
- Reactivity : Mulliken charge distribution predicts reactivity toward nucleophilic attack at the carbonyl carbon. Transition state modeling elucidates keto-enol tautomerization pathways under acidic conditions .
Q. What strategies resolve contradictions in reported bioactivity data, such as antimicrobial efficacy variations across studies?
- Experimental Variables : Discrepancies arise from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative), compound purity, and solvent systems (DMSO vs. aqueous). For example, MIC values against E. coli range from 12.5–50 µg/mL depending on solvent polarity .
- Structure-Activity Relationships (SAR) : Modifying substituents (e.g., replacing 3-nitrophenyl with 4-fluorophenyl) alters hydrophobicity and membrane permeability. Quantitative SAR (QSAR) models correlate logP values with antimicrobial potency .
Q. What is the role of non-classical C-H···O/N interactions in stabilizing the molecular structure, and how do they influence physicochemical properties?
- Crystal Packing : XRD data show that C-H···O interactions (3.146 Å) between the nitro group and methylfuran stabilize the lattice, reducing thermal motion and enhancing melting point (~180–185°C). C-H···N interactions (3.487 Å) contribute to planarity deviations (<5°) .
- Solubility : These interactions reduce solubility in polar solvents (e.g., water) but improve stability in DMSO, making the compound suitable for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
